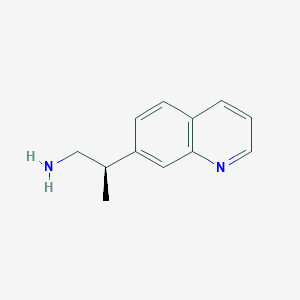
(2R)-2-Quinolin-7-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Quinolin-7-ylpropan-1-amine: is a chiral amine compound featuring a quinoline ring attached to a propan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline derivatives and appropriate amine precursors.
Reaction Conditions: Common methods involve reductive amination or nucleophilic substitution reactions. For example, the reaction of quinoline-7-carbaldehyde with ®-2-aminopropane under reductive amination conditions can yield (2R)-2-Quinolin-7-ylpropan-1-amine.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) and reducing agents like sodium borohydride (NaBH4) are often used.
Industrial Production Methods:
Batch Processes: Industrial synthesis may involve batch processes where the reaction is carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processes: More advanced methods may use continuous flow reactors to improve efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Reduction Products: Reduced amine derivatives.
Substitution Products: Alkylated or acylated amine derivatives.
科学的研究の応用
Chemistry:
Catalysis: Used as a ligand in asymmetric catalysis to produce chiral products.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry:
Material Science: Used in the development of novel materials with specific electronic properties.
作用機序
Molecular Targets and Pathways:
Binding Sites: The compound may interact with specific receptors or enzymes, altering their activity.
Pathways: It can modulate signaling pathways by binding to molecular targets, leading to changes in cellular functions.
類似化合物との比較
(2S)-2-Quinolin-7-ylpropan-1-amine: The enantiomer of (2R)-2-Quinolin-7-ylpropan-1-amine, with different stereochemistry.
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Uniqueness:
Chirality: The (2R) configuration provides unique interactions with chiral environments, making it valuable in asymmetric synthesis and drug design.
Functional Groups: The combination of the quinoline ring and the amine group offers versatile reactivity and binding properties.
特性
IUPAC Name |
(2R)-2-quinolin-7-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)11-5-4-10-3-2-6-14-12(10)7-11/h2-7,9H,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSZLAVOPHYUMV-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














